4-(2,3-Dimethylphenoxy)-3-fluoroaniline
Description
Chemical Structure and Properties 4-(2,3-Dimethylphenoxy)-3-fluoroaniline (CAS 946699-07-6) is a fluorinated aromatic amine with the molecular formula C₁₄H₁₄FNO and a molecular weight of 231.27 g/mol . Its structure consists of an aniline core substituted with a fluorine atom at the 3-position and a 2,3-dimethylphenoxy group at the 4-position.
The introduction of fluorine likely involves fluorination steps, which can influence reaction yields and purification processes.
Properties
IUPAC Name |
4-(2,3-dimethylphenoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-9-4-3-5-13(10(9)2)17-14-7-6-11(16)8-12(14)15/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMIESXRQMRZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)N)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenoxy)-3-fluoroaniline typically involves the following steps:
Nitration: The starting material, 2,3-dimethylphenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group, forming 2,3-dimethylphenoxy aniline.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by fluorination using appropriate fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylphenoxy)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: The fluorine atom and the dimethylphenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
4-(2,3-Dimethylphenoxy)-3-fluoroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its use as a precursor for pharmaceutical compounds.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenoxy)-3-fluoroaniline involves its interaction with specific molecular targets. The fluorine atom and the dimethylphenoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in the position/number of methyl groups on the phenoxy ring, halogen substitution (F vs. Cl), or additional functional groups. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| 4-(2,3-Dimethylphenoxy)-3-fluoroaniline | 946699-07-6 | C₁₄H₁₄FNO | 231.27 | 3-F, 2,3-dimethylphenoxy |
| 4-(2,5-Dimethylphenoxy)-3-fluoroaniline | 937597-97-2 | C₁₄H₁₄FNO | 231.27 | 3-F, 2,5-dimethylphenoxy |
| 4-(3,5-Dimethylphenoxy)-3-fluoroaniline | - | C₁₄H₁₄FNO | 231.27 | 3-F, 3,5-dimethylphenoxy |
| 3-Chloro-4-(2,3-dimethylphenoxy)aniline | 893754-18-2 | C₁₄H₁₄ClNO | 247.72 | 3-Cl instead of 3-F |
| 4-(2,3-Dimethylphenoxy)aniline | - | C₁₄H₁₅NO | 213.28 | No fluorine substituent |
| 2-(3,4-Dichlorophenyl)-4-fluoroaniline | - | C₁₂H₈Cl₂FNO | 280.10 | Dichlorophenyl group, different core |
Key Observations :
- Halogen Substitution: Replacing fluorine with chlorine (e.g., 3-Chloro-4-(2,3-dimethylphenoxy)aniline) increases molecular weight by ~16 g/mol and may alter electronic properties (Cl is less electronegative but more polarizable than F) .
- Fluorine-Free Analog: The absence of fluorine in 4-(2,3-dimethylphenoxy)aniline reduces molecular weight by 18 g/mol and likely increases basicity due to decreased electron-withdrawing effects .
Physicochemical and Functional Properties
- Steric Hindrance: 2,3-Dimethylphenoxy groups introduce steric bulk, which may reduce reactivity in substitution reactions compared to less substituted derivatives (e.g., 4-(3,5-dimethylphenoxy)-3-fluoroaniline) .
Market and Manufacturing Trends
- Production Scale: 4-(2,3-dimethylphenoxy)aniline (non-fluorinated) is produced via optimized coupling reactions, with manufacturing technologies emphasizing cost efficiency . The fluorinated variant likely requires additional steps, increasing production complexity.
- Commercial Availability: Santa Cruz Biotechnology lists 4-(3,5-dimethylphenoxy)-3-fluoroaniline at $294/500 mg, indicating high purity and niche applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
